molecular formula C14H8Br2ClNO B11781475 2-(3-Chlorophenyl)-5-(dibromomethyl)benzo[d]oxazole

2-(3-Chlorophenyl)-5-(dibromomethyl)benzo[d]oxazole

Cat. No.: B11781475
M. Wt: 401.48 g/mol
InChI Key: PIRSCVYOVLGQKY-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-5-(dibromomethyl)benzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family This compound is characterized by the presence of a chlorophenyl group at the second position and a dibromomethyl group at the fifth position of the benzo[d]oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chlorophenyl)-5-(dibromomethyl)benzo[d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-chlorophenylamine with a dibromomethyl-substituted benzoyl chloride in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Chlorophenyl)-5-(dibromomethyl)benzo[d]oxazole undergoes various chemical reactions, including:

    Substitution Reactions: The dibromomethyl group can be substituted with nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction Reactions: Reduction of the dibromomethyl group can lead to the formation of methyl or methylene derivatives.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substituted oxazoles with various functional groups.
  • Oxidized derivatives with altered electronic properties.
  • Reduced derivatives with different steric and electronic characteristics.

Scientific Research Applications

2-(3-Chlorophenyl)-5-(dibromomethyl)benzo[d]oxazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-5-(dibromomethyl)benzo[d]oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the function of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction cascades that lead to changes in cellular functions.

Comparison with Similar Compounds

    2-Phenylbenzo[d]oxazole: Lacks the chlorophenyl and dibromomethyl groups, resulting in different reactivity and applications.

    2-(4-Chlorophenyl)-5-methylbenzo[d]oxazole: Similar structure but with a methyl group instead of dibromomethyl, leading to different chemical properties.

    2-(3-Bromophenyl)-5-(dibromomethyl)benzo[d]oxazole:

Uniqueness: 2-(3-Chlorophenyl)-5-(dibromomethyl)benzo[d]oxazole is unique due to the presence of both chlorophenyl and dibromomethyl groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various chemical transformations and applications in different fields.

Properties

Molecular Formula

C14H8Br2ClNO

Molecular Weight

401.48 g/mol

IUPAC Name

2-(3-chlorophenyl)-5-(dibromomethyl)-1,3-benzoxazole

InChI

InChI=1S/C14H8Br2ClNO/c15-13(16)8-4-5-12-11(7-8)18-14(19-12)9-2-1-3-10(17)6-9/h1-7,13H

InChI Key

PIRSCVYOVLGQKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC3=C(O2)C=CC(=C3)C(Br)Br

Origin of Product

United States

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